
1,10-Phenanthroline-5,6-dione, 2,9-dibutyl-
Overview
Description
1,10-Phenanthroline-5,6-dione, 2,9-dibutyl- is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the dione and dibutyl groups enhances its chemical reactivity and potential for forming complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,10-Phenanthroline-5,6-dione can be synthesized through a series of chemical reactions starting from 1,10-phenanthroline. The process typically involves oxidation reactions to introduce the dione functionality at the 5,6-positions. The dibutyl groups can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production of 1,10-phenanthroline-5,6-dione, 2,9-dibutyl- involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product. The use of catalysts and continuous flow reactors can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,10-Phenanthroline-5,6-dione, 2,9-dibutyl- undergoes various chemical reactions, including:
Oxidation: The dione groups can be further oxidized under strong oxidizing conditions.
Reduction: The dione groups can be reduced to diols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Further oxidized phenanthroline derivatives.
Reduction: 1,10-Phenanthroline-5,6-diol, 2,9-dibutyl-.
Substitution: Various substituted phenanthroline derivatives depending on the substituting agent used.
Scientific Research Applications
1,10-Phenanthroline-5,6-dione, 2,9-dibutyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an inhibitor of metalloproteases, enzymes that require metal ions for their activity.
Medicine: Explored for its anti-cancer and anti-fungal properties.
Industry: Used in the preparation of advanced materials, including conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 1,10-phenanthroline-5,6-dione, 2,9-dibutyl- involves its ability to chelate metal ions. By binding to metal ions, it can inhibit the activity of metalloproteases by removing the metal ion required for their catalytic activity. This chelation process disrupts the enzyme’s function, leading to its inactivation . Additionally, the compound’s ability to form stable complexes with metals is utilized in various catalytic processes .
Comparison with Similar Compounds
Similar Compounds
1,10-Phenanthroline: The parent compound, lacking the dione and dibutyl groups.
1,10-Phenanthroline-5,6-dione: Similar but without the dibutyl groups.
2,2’-Bipyridine: Another bidentate ligand used in coordination chemistry.
Uniqueness
1,10-Phenanthroline-5,6-dione, 2,9-dibutyl- is unique due to the presence of both the dione and dibutyl groups. These functional groups enhance its chemical reactivity and ability to form stable complexes with metals. This makes it more versatile in applications compared to its parent compound and other similar ligands .
Properties
IUPAC Name |
2,9-dibutyl-1,10-phenanthroline-5,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-3-5-7-13-9-11-15-17(21-13)18-16(20(24)19(15)23)12-10-14(22-18)8-6-4-2/h9-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDQDEUTCYPCOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C=C1)C(=O)C(=O)C3=C2N=C(C=C3)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478891 | |
| Record name | 1,10-Phenanthroline-5,6-dione, 2,9-dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379711-32-7 | |
| Record name | 1,10-Phenanthroline-5,6-dione, 2,9-dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


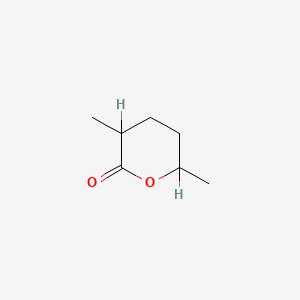
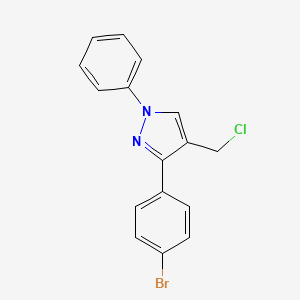
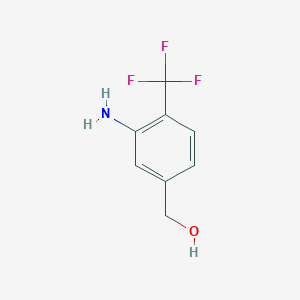
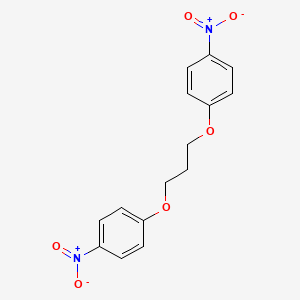
![Pyridine, 2,6-bis[(4R,5R)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]-](/img/structure/B3051945.png)
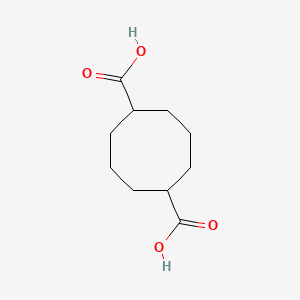
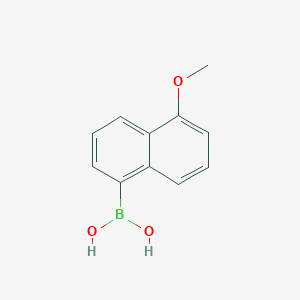
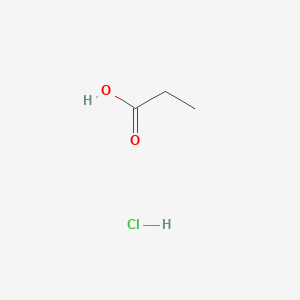
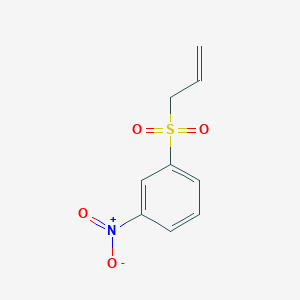
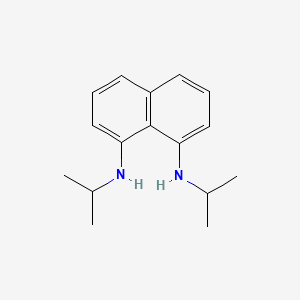

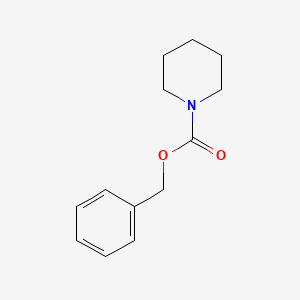
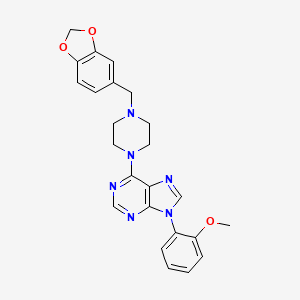
![7-chloro-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B3051963.png)
